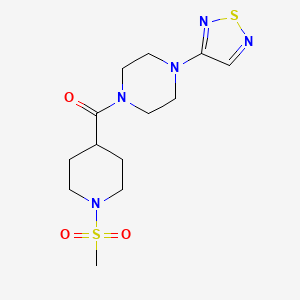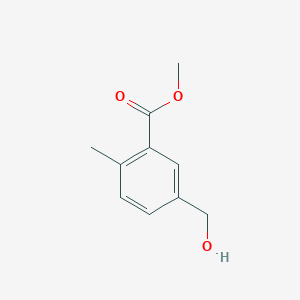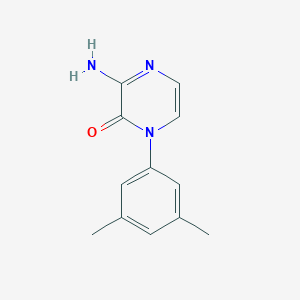![molecular formula C15H14N2O2S2 B2552435 3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド CAS No. 896686-10-5](/img/structure/B2552435.png)
3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C15H14N2O2S2 and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
この興味深い化合物の6つの異なる科学研究用途を探ってみましょう。
抗菌作用と抗微生物作用
チアジアジンは、抗菌作用と抗微生物作用について研究されています。研究者たちは、3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシドが細菌感染症の治療薬として使用できる可能性を探っています。 そのユニークな構造と硫黄を含む官能基は、この分野におけるさらなる研究の興味深い候補となっています .
抗結核活性
この化合物は、抗結核薬として有望視されています。インビトロ研究では、結核菌(薬剤耐性株と薬剤感受性株の両方を含む)に対する有効性が評価されました。 その作用機序と潜在的な臨床応用を理解するには、さらなる研究が必要です .
ATP感受性カリウムチャネルの調節
ピリジル類似体である1,2,4-ピリドチアジアジン 1,1-ジオキシドと同様に、この化合物はATP感受性カリウムチャネルの開口薬として作用する可能性があります。 これらのチャネルは細胞機能において重要な役割を果たし、これらのチャネルを調節すると、さまざまな生理学的プロセスに影響を与える可能性があります .
抗癌作用の可能性
チアジアジンは、新しい抗癌剤の探索において注目を集めています。研究者たちは、癌細胞に対する細胞毒性効果を調べています。 3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシドが癌細胞株に与える影響を調査することで、抗癌剤としての可能性を明らかにすることができます .
インスリン分泌抑制
興味深いことに、この化合物はインスリン分泌を阻害する可能性があります。 インスリン分泌経路に対するその影響を理解することは、糖尿病の管理と治療にとって重要です .
要約すると、3-((4-メチルベンジル)チオ)-4H-ベンゾ[e][1,2,4]チアジアジン 1,1-ジオキシドは、抗菌剤から心臓血管および抗癌作用の可能性に至るまで、さまざまな分野で有望です。その潜在能力を最大限に引き出すには、さらなる研究と臨床試験が必要です。 🌟
作用機序
Target of Action
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is known to have several targets. It is well known for its cardiovascular and hypertensive effects . It acts as an ATP-sensitive potassium channel opener . This compound also inhibits the release of insulin . Furthermore, it inhibits some enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
Mode of Action
The interaction of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with its targets leads to several changes. As an ATP-sensitive potassium channel opener, it influences the potassium ion flow across the cell membrane . By inhibiting the release of insulin, it affects glucose metabolism . Its inhibitory action on enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase disrupts their respective biochemical pathways .
Biochemical Pathways
The compound 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide affects several biochemical pathways. Its action as an ATP-sensitive potassium channel opener influences the potassium ion flow across the cell membrane, affecting cellular excitability . Its inhibitory effect on insulin release impacts glucose metabolism . Furthermore, by inhibiting enzymes like xanthine oxidase, HCV NS5B polymerase, and aldose reductase, it disrupts purine metabolism, viral replication, and the polyol pathway, respectively .
Result of Action
The molecular and cellular effects of 3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide’s action are diverse due to its multiple targets. It can affect cellular excitability through its action on ATP-sensitive potassium channels . It can also influence glucose metabolism by inhibiting insulin release . Additionally, it can disrupt various biochemical pathways by inhibiting specific enzymes .
生化学分析
Biochemical Properties
It is known that 1,2,4-benzothiadiazine 1,1-dioxides, the class of compounds to which it belongs, act as ATP-sensitive potassium channel openers . This activity results in the inhibition of insulin release .
Cellular Effects
Preliminary studies suggest that it may have antitubercular and anticancer activities .
Molecular Mechanism
It is known that 1,2,4-benzothiadiazine 1,1-dioxides can inhibit some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase .
特性
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-6-8-12(9-7-11)10-20-15-16-13-4-2-3-5-14(13)21(18,19)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDQNRGSDVYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide](/img/structure/B2552358.png)


![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)


![2-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2552369.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2552370.png)
![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
![N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2552372.png)

![Sodium 2-[(thiophen-2-yl)formamido]ethane-1-sulfonate](/img/structure/B2552374.png)

